Hydrochloride Salt vs. Free Base: Aqueous Solubility and Crystalline Handling Advantage
The hydrochloride salt (CAS 2839157-54-7) is expected to provide superior aqueous solubility relative to the free base (CAS 732961-75-0) due to ionization of the primary amine, a well-established principle in pharmaceutical salt selection . The free base has a computed XLogP3 of 0.7 and a pKa (predicted) of 7.17 ± 0.29, indicating that the amine will be partially protonated under physiological or mildly acidic conditions; the pre-formed hydrochloride guarantees complete protonation and maximal water solubility without reliance on in situ acid addition . Improved crystallinity of the hydrochloride salt also facilitates accurate weighing, reproducible formulation, and long-term storage stability compared to the often hygroscopic or amorphous free base .
| Evidence Dimension | Aqueous solubility and crystallinity |
|---|---|
| Target Compound Data | Hydrochloride salt; expected high aqueous solubility based on permanent amine protonation; crystalline solid |
| Comparator Or Baseline | Free base (CAS 732961-75-0); XLogP3 0.7; pKa (predicted) 7.17 ± 0.29; solubility limited by partial protonation |
| Quantified Difference | Quantified solubility and crystallinity data not available from direct comparative measurements; difference inferred from general salt-form physicochemical principles. |
| Conditions | Aqueous media; standard laboratory handling and storage conditions |
Why This Matters
For users requiring reproducible dissolution, accurate stoichiometry in aqueous reactions, or consistent solid-form handling, the hydrochloride salt eliminates the variability inherent in the free base.
- [1] PubChem. 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. CID 10035143. Computed Properties: XLogP3 0.7, pKa (predicted) 7.17 ± 0.29, Topological Polar Surface Area 52.3 Ų. View Source
- [2] Bastin RJ, Bowker MJ, Slater BJ. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Org Process Res Dev. 2000;4(5):427-435. (General reference for salt-form advantages in solubility and crystallinity.) View Source
